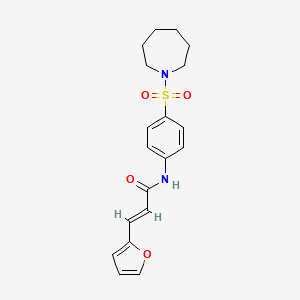

(E)-N-(4-(azepan-1-ylsulfonyl)phenyl)-3-(furan-2-yl)acrylamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-N-(4-(azepan-1-ylsulfonyl)phenyl)-3-(furan-2-yl)acrylamide is a synthetic organic compound characterized by its complex structure, which includes an azepane ring, a sulfonyl group, a phenyl ring, and a furan ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(4-(azepan-1-ylsulfonyl)phenyl)-3-(furan-2-yl)acrylamide typically involves multiple steps:

Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or amino acids.

Sulfonylation: The azepane ring is then sulfonylated using sulfonyl chlorides in the presence of a base like triethylamine to form the azepan-1-ylsulfonyl group.

Coupling with Phenyl Ring: The sulfonylated azepane is coupled with a phenyl ring through nucleophilic substitution or other coupling reactions.

Formation of the Acrylamide Moiety: The final step involves the formation of the acrylamide moiety by reacting the intermediate with furan-2-carboxaldehyde under basic conditions to form the (E)-configuration of the acrylamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The furan ring in (E)-N-(4-(azepan-1-ylsulfonyl)phenyl)-3-(furan-2-yl)acrylamide can undergo oxidation reactions, typically using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The acrylamide moiety can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products

Oxidation: Oxidized derivatives of the furan ring.

Reduction: Reduced amine derivatives of the acrylamide moiety.

Substitution: Functionalized phenyl derivatives.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, (E)-N-(4-(azepan-1-ylsulfonyl)phenyl)-3-(furan-2-yl)acrylamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to undergo various chemical reactions makes it a versatile tool for labeling and tracking biological processes.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers with enhanced stability or reactivity.

Mecanismo De Acción

The mechanism of action of (E)-N-(4-(azepan-1-ylsulfonyl)phenyl)-3-(furan-2-yl)acrylamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The sulfonyl group and the furan ring are likely involved in these interactions, contributing to the compound’s binding affinity and specificity.

Comparación Con Compuestos Similares

Similar Compounds

N-(4-(azepan-1-ylsulfonyl)phenyl)acrylamide: Lacks the furan ring, which may affect its reactivity and binding properties.

N-(4-(azepan-1-ylsulfonyl)phenyl)-3-(thiophen-2-yl)acrylamide: Contains a thiophene ring instead of a furan ring, which may alter its electronic properties and reactivity.

N-(4-(morpholin-1-ylsulfonyl)phenyl)-3-(furan-2-yl)acrylamide: Contains a morpholine ring instead of an azepane ring, which may influence its steric and electronic characteristics.

Uniqueness

(E)-N-(4-(azepan-1-ylsulfonyl)phenyl)-3-(furan-2-yl)acrylamide is unique due to the combination of its azepane ring, sulfonyl group, phenyl ring, and furan ring. This combination imparts specific chemical and physical properties that can be exploited in various applications, making it a valuable compound for research and development.

Actividad Biológica

(E)-N-(4-(azepan-1-ylsulfonyl)phenyl)-3-(furan-2-yl)acrylamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C18H21N3O4S2

- Molar Mass : 407.51 g/mol

- CAS Number : 642957-52-6

The compound features an azepane ring and a furan moiety, which are significant for its biological interactions.

Research indicates that this compound acts as a positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (nAChR). This mechanism is crucial for its analgesic properties, particularly in the context of neuropathic pain management. The modulation of nAChRs affects both sensory and affective components of pain, highlighting its dual action in pain relief.

Analgesic Effects

A study demonstrated that this compound significantly reduces nociceptive behaviors in animal models. Specifically, it was shown to:

- Decrease formalin-induced paw licking behavior.

- Alleviate mechanical allodynia in chronic constriction injury models.

These effects were dose-dependent and did not result in motor impairments, indicating a favorable safety profile for potential therapeutic use .

Anxiolytic and Antidepressant Effects

In addition to its analgesic properties, this compound exhibits anxiolytic and antidepressant-like activities. This was evidenced by:

- Increased swimming time in the forced swimming test.

- Reduced marble burying behavior in anxiety models.

These findings suggest that the compound may mitigate chronic pain-induced depressive behaviors, offering a comprehensive approach to treating comorbid conditions associated with chronic pain .

Case Studies

Several studies have explored the efficacy of this compound:

- Chronic Pain Models :

- Behavioral Assessments :

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

| Compound Name | Analgesic Activity | Anxiolytic Activity | Mechanism |

|---|---|---|---|

| This compound | High | Moderate | α7-nAChR PAM |

| PAM-4 | High | Moderate | α7-nAChR PAM |

| Other Analgesics (e.g., NSAIDs) | Variable | Low | COX inhibition |

Propiedades

IUPAC Name |

(E)-N-[4-(azepan-1-ylsulfonyl)phenyl]-3-(furan-2-yl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O4S/c22-19(12-9-17-6-5-15-25-17)20-16-7-10-18(11-8-16)26(23,24)21-13-3-1-2-4-14-21/h5-12,15H,1-4,13-14H2,(H,20,22)/b12-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGEOWWRODRNTER-FMIVXFBMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.